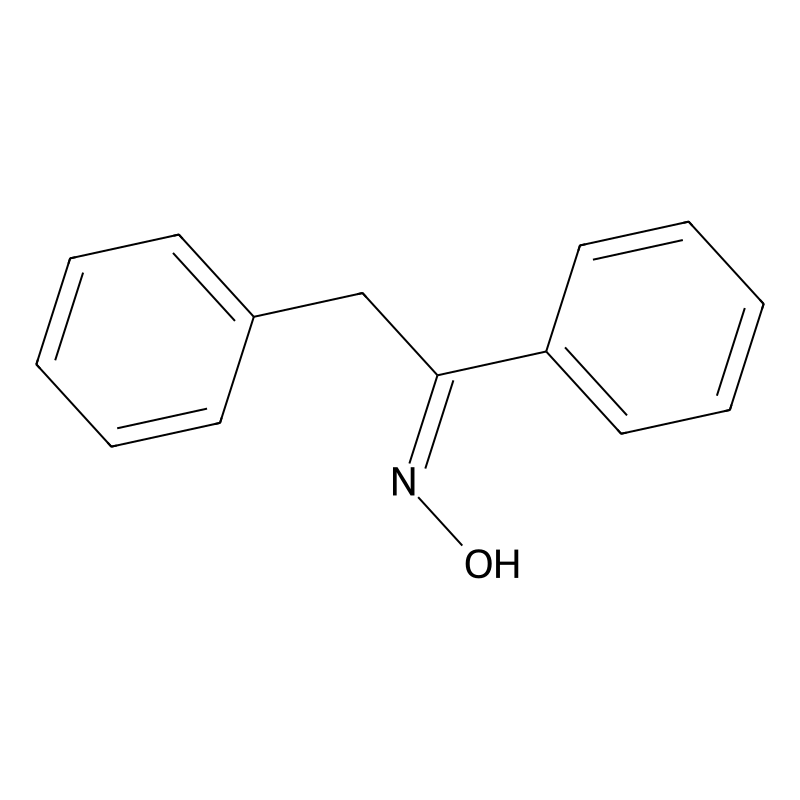

1,2-Diphenyl-1-ethanone oxime

Content Navigation

Researchers requiring 2-phenylindole cores or unsymmetrical amides face synthetic dead-ends with symmetrical oximes. Deoxybenzoin oxime (CAS 952-06-7) directly addresses this limitation:

- Enables acid-catalyzed thermolytic cyclization to 2-phenylindole, bypassing Fischer indole precursors.

- Delivers predictable regioselectivity in Beckmann rearrangement for N-phenyl-2-phenylacetamide or N-benzylbenzamide.

- Forms 1,4-dipotassio salt for precise secondary benzylic C-alkylation, impossible with acetophenone oxime.

Reliable, high-purity supply supports seamless API intermediate synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1,2-Diphenyl-1-ethanone oxime (CAS: 952-06-7), commonly known as deoxybenzoin oxime, is a crystalline aromatic ketoxime (melting point ~98 °C) that serves as a critical intermediate in advanced organic synthesis. Structurally characterized by its unsymmetrical nature and the presence of a secondary benzylic carbon adjacent to the oxime moiety, it is highly valued as a precursor for both complex N-substituted amides via the Beckmann rearrangement and nitrogen-containing heterocycles such as 2-phenylindole. For industrial and laboratory buyers, its primary utility lies in its predictable stereospecificity, distinct regioselective alkylation pathways, and its role as a designated pharmaceutical intermediate in various API synthesis workflows.

Research Fit

Substituting 1,2-diphenyl-1-ethanone oxime with symmetrical analogs like benzophenone oxime or simpler aliphatic-aromatic oximes like acetophenone oxime fundamentally alters downstream synthetic outcomes. Benzophenone oxime lacks the benzylic methylene group, making it incapable of undergoing acid-catalyzed or thermolytic cyclization to indole scaffolds, and its symmetry limits its Beckmann rearrangement strictly to benzanilide[1]. Similarly, acetophenone oxime exhibits divergent regioselectivity during C-alkylation due to the absence of the secondary benzylic site, failing to form the specific 1,4-dipotassio salts required for targeted secondary-site functionalization. Consequently, deoxybenzoin oxime cannot be replaced when the synthetic target requires stereospecific migration of a benzyl group or the construction of a 2-phenylindole core.

Substitution Risk

Regioselective C-Alkylation via 1,4-Dipotassio Salt Formation

In complex synthesis requiring specific carbon-carbon bond formation, 1,2-diphenyl-1-ethanone oxime demonstrates unique processability by forming a 1,4-dipotassio salt when treated with potassium amide in liquid ammonia. This intermediate enables site-specific C-benzylation at the secondary benzylic site, achieving a 46% yield of the targeted alkylated product [1]. In contrast, acetophenone oxime requires alternative lithiation conditions (e.g., n-butyllithium) and undergoes alkylation exclusively at the primary methyl site, making it unsuitable for secondary-site functionalization.

| Evidence Dimension | Site-specific C-alkylation yield and regiocontrol |

| Target Compound Data | Forms 1,4-dipotassio salt allowing secondary-site C-benzylation (46% yield) |

| Comparator Or Baseline | Acetophenone oxime (forms dilithio salt, strictly primary-site alkylation) |

| Quantified Difference | Absolute shift in regioselectivity from primary to secondary carbon functionalization |

| Conditions | 2 equivalents KNH2 in liquid ammonia, followed by benzyl chloride |

This regiocontrol is essential for process chemists building multi-substituted frameworks where precise functionalization at a secondary benzylic carbon is required.

Thermolytic Fragmentation and High-Temperature Indole Synthesis

The thermal behavior of 1,2-diphenyl-1-ethanone oxime drastically differentiates it from symmetrical diaryl ketoximes. Under thermolytic conditions at 250 °C, the compound undergoes N-O bond homolysis followed by rearrangement and cyclization to yield 2-phenylindole, alongside bibenzyl and toluene [1]. Conversely, thermolysis of benzophenone oxime under identical conditions yields benzanilide, biphenyl, and benzene, completely failing to produce any indole-type heterocycles due to the lack of an available methylene group.

| Evidence Dimension | High-temperature pyrolysis product profile |

| Target Compound Data | Yields 2-phenylindole, bibenzyl, and toluene |

| Comparator Or Baseline | Benzophenone oxime (yields benzanilide and biphenyl) |

| Quantified Difference | Exclusive formation of the privileged 2-phenylindole scaffold vs. simple amide/biphenyl fragmentation |

| Conditions | Thermolysis at 250 °C for 24 hours under nitrogen atmosphere |

This establishes the compound's unique suitability as a high-temperature precursor for synthesizing valuable 2-phenylindole derivatives without requiring pre-functionalized hydrazines.

Stereospecificity in the Beckmann Rearrangement

The unsymmetrical structure of 1,2-diphenyl-1-ethanone oxime provides critical stereocontrol during the Beckmann rearrangement. Because the reaction mechanism dictates the migration of the group anti-periplanar to the hydroxyl group, the (Z)-isomer selectively yields N-phenyl-2-phenylacetamide, while the (E)-isomer yields N-benzylbenzamide [1]. A symmetrical comparator like benzophenone oxime lacks this geometric isomerism and invariably yields a single product, benzanilide, offering no stereochemical control over the resulting amide scaffold.

| Evidence Dimension | Amide product diversity via stereospecific migration |

| Target Compound Data | Yields two distinct amides (N-phenyl-2-phenylacetamide or N-benzylbenzamide) depending on E/Z isomerism |

| Comparator Or Baseline | Benzophenone oxime (yields 100% benzanilide) |

| Quantified Difference | 2 accessible amide scaffolds vs. 1 fixed scaffold |

| Conditions | Acid-catalyzed Beckmann rearrangement |

Buyers can leverage the stereochemistry of this single precursor to selectively synthesize two entirely different, highly valuable N-substituted amides.

Precursor for Privileged Medicinal Scaffolds (2-Phenylindoles)

Driven by its unique thermal and acid-catalyzed cyclization pathways, this compound is the optimal starting material for synthesizing 2-phenylindole derivatives. Its benzylic methylene group allows for direct intramolecular cyclization, bypassing the need for complex Fischer indole synthesis precursors [1].

Stereocontrolled Synthesis of Complex Amides

Utilizing its unsymmetrical geometry, process chemists employ this oxime in Beckmann rearrangements to selectively produce either N-phenyl-2-phenylacetamide or N-benzylbenzamide. This makes it highly valuable in pharmaceutical workflows where specific amide linkages are required [1].

Regioselective Secondary C-Alkylation Workflows

Because it readily forms a 1,4-dipotassio salt in liquid ammonia, the compound is utilized in advanced synthetic sequences requiring precise C-alkylation at the secondary benzylic site, a transformation not possible with simpler oximes like acetophenone oxime[2].

Application Fit

References

- [1] Badr, M. Z. A., et al. 'Molecular Rearrangements. XXIX. Thermolysis of Aromatic Ketoximes.' Bulletin of the Chemical Society of Japan 61.5 (1988): 1779-1783.

- [2] Henoch, F. E., Hampton, K. G., & Hauser, C. R. 'C-Alkylations of Ketone or Aldehyde Phenylhydrazones, Oximes, and Azines Having a Hydrogen through 1,4- or 1,6-Dianions.' Journal of the American Chemical Society 91.3 (1969): 676-681.

XLogP3

Explore Compound Types